(3-Methoxybenzyl)boronic acid

Suzuki–Miyaura coupling Hammett equation substituent effects

For synthesizing diarylmethane scaffolds, choose (3-Methoxybenzyl)boronic acid (CAS 1350513-39-1) for its predictable kinetics. Its meta-methoxy substituent (Hammett σₘ +0.12) slows transmetalation, suppressing homocoupling byproducts common with para isomers. This free acid form eliminates a deprotection step, unlike pinacol esters, but requires cold storage (2-8°C) to prevent protodeboronation. It is a direct precursor for tailored Pd-PEPPSI catalysts and installs key pharmacophores in drug discovery. Confirm stock availability and request a quotation for your required quantity.

Molecular Formula C8H11BO3
Molecular Weight 165.98 g/mol
Cat. No. B13570276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxybenzyl)boronic acid
Molecular FormulaC8H11BO3
Molecular Weight165.98 g/mol
Structural Identifiers
SMILESB(CC1=CC(=CC=C1)OC)(O)O
InChIInChI=1S/C8H11BO3/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5,10-11H,6H2,1H3
InChIKeyBSHKXMVLIGBFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methoxybenzyl)boronic acid – A Meta-Substituted Benzylboronic Acid Building Block for Suzuki–Miyaura Cross-Coupling


(3-Methoxybenzyl)boronic acid (CAS 1350513-39-1) is an organoboron compound in which a boronic acid group is attached to a benzyl ring bearing a methoxy substituent at the meta position . As a member of the benzylboronic acid class, it serves as a nucleophilic coupling partner in palladium-catalyzed Suzuki–Miyaura reactions for constructing C(sp²)–C(sp³) bonds, particularly in the synthesis of diarylmethane scaffolds . The meta-methoxy group modulates the electron density on the aromatic ring, subtly influencing both the acidity of the boronic acid moiety and the transmetalation kinetics during cross-coupling.

Why (3-Methoxybenzyl)boronic acid Cannot Be Replaced by Unsubstituted or Para-Substituted Benzylboronic Acids


Substituting (3-Methoxybenzyl)boronic acid with a generic benzylboronic acid or its para-methoxy isomer is not chemically neutral. The position of the methoxy group on the aromatic ring alters the Hammett substituent constant, which directly governs the rate of the transmetalation step in Suzuki–Miyaura coupling . Furthermore, benzylboronic acids as a subclass are inherently prone to protodeboronation under aqueous basic conditions, making the free acid form a distinct chemical entity from the more bench-stable pinacol ester [1]. Selecting the incorrect regioisomer or boron form can therefore lead to unpredictable reaction kinetics, lower coupling yields, or outright synthetic failure in multi-step sequences.

Quantitative Differentiation of (3-Methoxybenzyl)boronic acid from Structural Analogs – An Evidence Guide for Scientific Procurement


Meta-Methoxy Substituent Modulates Suzuki Coupling Transmetalation Rate via Hammett Electronic Effects

In Suzuki–Miyaura coupling, electron-donating groups on the arylboronic acid accelerate the transmetalation step, while electron-withdrawing groups retard it . The Hammett σₘ value for a meta-methoxy substituent is +0.12 (weakly electron-withdrawing by induction), whereas σₚ for para-methoxy is –0.27 (strongly electron-donating by resonance) [1]. Therefore, (3-Methoxybenzyl)boronic acid (meta) is predicted to undergo slower transmetalation compared to its para isomer (4-Methoxybenzyl)boronic acid under identical conditions. This differential has been experimentally validated for arylboronic acids in aqueous micellar media, where Hammett plots yielded a reaction constant ρ that quantifies the sensitivity of the coupling rate to substituent electronic effects .

Suzuki–Miyaura coupling Hammett equation substituent effects

Free Boronic Acid Form Is Inherently Prone to Protodeboronation Compared to the Pinacol Ester – Implications for Handling and Storage

Benzylboronic acids are recognized as a protodeboronation-prone subclass; the benzylic C–B bond is susceptible to protonolysis under mild aqueous basic conditions [1]. In a 2023 methodological study, it was explicitly noted that 'the protodeboronation of the unstable benzylboronic acid is circumvented' by immediate conversion to the pinacol ester, and that pinacolboronates can be isolated only after this trapping step [1]. The free acid of (3-Methoxybenzyl)boronic acid (CAS 1350513-39-1) therefore requires cold storage and anhydrous handling, whereas the corresponding pinacol ester (CAS 797762-23-3) is bench-stable and commercially supplied at ambient temperature .

protodeboronation benzylboronic acid stability pinacol ester

Commercial Availability of Free Acid Form Differentiates Meta Isomer from Para Isomer

A pragmatic differentiator at the procurement stage is the commercial availability of the free boronic acid form. (3-Methoxybenzyl)boronic acid free acid is listed under CAS 1350513-39-1 with multiple supplier entries . In contrast, for the para isomer (4-methoxybenzyl)boronic acid, commercial sources consistently supply only the pinacol ester (CAS 475250-52-3); the free acid form is not readily catalogued by major vendors . For the ortho isomer, 2-methoxybenzylboronic acid is not widely available, likely due to steric destabilization .

commercial availability regioisomer procurement free acid vs ester

3-Methoxybenzyl Group Serves as an N-Substituent in Palladium-NHC Catalysts, Demonstrating Tunable Electronic Influence

Beyond its role as a coupling substrate, the 3-methoxybenzyl motif has been employed as an N-substituent on N-heterocyclic carbene (NHC) ligands in bimetallic Pd-PEPPSI complexes [1]. In a 2019 study, a series of dimetallic NHC-Pd-PEPPSI complexes bearing different N-benzyl substituents—including 3-methoxybenzyl, 3,5-dimethylbenzyl, and 4-tert-butylbenzyl—were synthesized and evaluated for catalytic activity in Suzuki–Miyaura, Heck, and Sonogashira reactions [1]. The 3-methoxybenzyl-substituted complex exhibited distinct catalytic performance, attributed to the electronic influence of the meta-methoxy group on the NHC ligand's σ-donating ability [1]. A related study on PEPPSI-type Pd-NHC complexes with 3-methoxybenzyl-functionalized NHC ligands demonstrated effective catalysis of Suzuki–Miyaura couplings of phenylboronic acid with aryl halides in aqueous media under mild conditions [2].

Pd-PEPPSI catalysts N-heterocyclic carbene catalyst design

Optimal Procurement and Application Scenarios for (3-Methoxybenzyl)boronic acid


Diarylmethane Library Synthesis Requiring Controlled Transmetalation Kinetics

When constructing diarylmethane libraries via Suzuki–Miyaura coupling of benzyl halides with arylboronic acids, the meta-methoxy substituent of (3-Methoxybenzyl)boronic acid provides a slower transmetalation rate compared to the para isomer due to its Hammett σₘ value of +0.12 versus σₚ = –0.27 . This property is advantageous when coupling with highly reactive aryl halides where overly rapid transmetalation could lead to homocoupling byproducts or proto-deboronation. The Hammett correlation established in aqueous micellar Suzuki couplings provides a quantitative framework for predicting relative reaction rates.

Synthetic Routes Requiring Free Boronic Acid Without In Situ Deprotection

For multi-step syntheses where an additional deprotection step for a pinacol ester is undesirable, (3-Methoxybenzyl)boronic acid free acid (CAS 1350513-39-1) is the preferred choice among methoxy-substituted benzylboronic acids because it is commercially available in free acid form, unlike the para and ortho isomers . However, users must implement cold storage (2–8 °C) and anhydrous handling protocols to mitigate protodeboronation [1].

Design and Synthesis of NHC Ligand Precursors for Palladium Catalysis

The 3-methoxybenzyl group has proven utility as an N-substituent on benzimidazolium-based NHC ligand precursors for Pd-PEPPSI catalysts [2]. (3-Methoxybenzyl)boronic acid can serve as a starting material for preparing such ligand precursors, enabling the synthesis of tailored palladium catalysts with electronic properties modulated by the meta-methoxy substituent. These catalysts have demonstrated efficacy in Suzuki–Miyaura, Heck, and Sonogashira couplings in aqueous media [2].

Medicinal Chemistry Building Block Requiring Meta-Substitution Topology

In medicinal chemistry programs where the meta-methoxybenzyl fragment is a required pharmacophoric element, (3-Methoxybenzyl)boronic acid provides a direct Suzuki-coupling handle for installing this motif onto aryl halide cores. The compound's reported use in the synthesis of biologically active molecules supports its role as a versatile building block for drug discovery, particularly when the meta topology is essential for target binding.

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